Diethyl 2-(5-methylpyridin-2-yl)malonate
Description
Diethyl 2-(5-methylpyridin-2-yl)malonate (CAS: 13250-95-8) is a malonate derivative featuring a 5-methylpyridin-2-yl substituent. This compound is synthesized via condensation reactions between diethyl malonate and pyridinecarboxaldehyde derivatives, often catalyzed by bases such as piperidine or sodium hydride . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing quinolone antibiotics like ethyl nalidixate . Its structure combines the reactivity of the malonate ester with the aromatic and coordination properties of the pyridine ring, enabling participation in cycloaddition and nucleophilic substitution reactions .
Properties
IUPAC Name |
diethyl 2-(5-methylpyridin-2-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12(15)11(13(16)18-5-2)10-7-6-9(3)8-14-10/h6-8,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLXUIXNIUVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(5-methylpyridin-2-yl)malonate can be synthesized through a multi-step process involving the reaction of 5-methyl-2-bromopyridine with diethyl malonate in the presence of a base such as sodium ethoxide . The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the malonate ester group. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-methylpyridin-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl 2-(5-methylpyridin-2-yl)malonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 2-(5-methylpyridin-2-yl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Diethyl 2-(5-methylpyridin-2-yl)malonate with structurally related malonate derivatives, emphasizing substituent effects, synthetic routes, yields, and applications:
Reactivity and Electronic Effects
- Electron-Donating Groups (e.g., 5-methylpyridin-2-yl) : The methyl group in this compound increases electron density at the pyridine ring, stabilizing transition states in cycloadditions and improving yields compared to unsubstituted analogs .
- Electron-Withdrawing Groups (e.g., perfluorophenyl, bromo) : These substituents enhance electrophilicity, facilitating nucleophilic substitutions. For example, the perfluorophenyl derivative reacts efficiently under mild conditions due to its strong electron-deficient character .
Research Findings and Trends
- Cycloaddition Reactions: this compound exhibits superior regioselectivity in [3+2] annulations compared to non-methylated analogs, attributed to steric and electronic modulation by the methyl group .
- Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance yields for electron-deficient malonates (e.g., perfluorophenyl derivatives) but are less critical for methylpyridinyl variants .
- Catalytic Systems: KF or NaH in DMSO accelerates multicomponent syntheses of chromeno[2,3-b]pyridine malonates, though these conditions are incompatible with acid-sensitive substituents .
Biological Activity
Diethyl 2-(5-methylpyridin-2-yl)malonate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted at the 5-position with a methyl group, linked to a malonate moiety. This structural configuration influences its reactivity and biological properties, distinguishing it from other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₁O₄ |
| Molecular Weight | 221.23 g/mol |
| CAS Number | 896107-00-1 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can lead to various pharmacological effects, including modulation of receptor functions and inhibition of metabolic pathways.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:
- HT-29 Colon Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations.
- MCF-7 Breast Cancer Cells : Similar inhibitory effects were observed, suggesting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor . It has shown potential in inhibiting key enzymes involved in various metabolic processes, which could be leveraged for therapeutic applications in diseases such as cancer and metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Enzyme Inhibition :
- Researchers conducted kinetic studies revealing that this compound effectively inhibits specific enzymes involved in metabolic pathways, demonstrating a dose-dependent response.
- Cytotoxicity Assays :
- Molecular Docking Studies :
Q & A
Q. What are the standard synthetic routes for preparing Diethyl 2-(5-methylpyridin-2-yl)malonate?
The synthesis typically involves coupling a pyridine derivative (e.g., 5-methyl-2-iodopyridine) with diethyl malonate via transition-metal catalysis. For example:
- Copper-mediated coupling : Reacting 5-methyl-2-iodopyridine with diethyl malonate using CuI (10 mol%), picolinic acid as a ligand, and Cs₂CO₃ as a base in 1,4-dioxane at 70°C under nitrogen yields the target compound after 16 hours .
- Optimization : Adjusting the molar ratio of reactants (e.g., 1:2 for pyridine:malonate) and solvent polarity can improve yields. Post-synthesis purification involves extraction with ethyl acetate and column chromatography .
Q. How is the structure of this compound confirmed experimentally?
- NMR spectroscopy : ¹H and ¹³C NMR spectra confirm the presence of the pyridine ring (δ ~8.0–8.5 ppm for aromatic protons) and malonate ester groups (δ ~4.2–4.3 ppm for ethyl CH₂ and ~1.3 ppm for CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) validate the molecular formula (e.g., C₁₃H₁₇NO₄) .
- Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (pyridine C=N) confirm functional groups .
Q. What are the key physicochemical properties of this compound?
- Density : ~1.07 g/mL at 25°C (similar to substituted malonates) .
- Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
- Thermal stability : Decomposes above 200°C; flash point ~90°C (closed cup) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of pyridine functionalization in malonate synthesis?
- Base selection : Strong bases (e.g., Cs₂CO₃) promote deprotonation of the malonate α-hydrogen, enhancing nucleophilic attack on the pyridine ring. Weak bases may lead to incomplete coupling .
- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize intermediates, while protic solvents (e.g., ethanol) can hydrolyze esters prematurely .
- Temperature : Reactions at 70–100°C balance kinetics and thermodynamics to favor mono-substitution over di-substitution .
Q. What are the challenges in hydrolyzing this compound to its carboxylic acid derivative?
- Acidic vs. basic hydrolysis : Strong acids (e.g., HBr/AcOH) may decarboxylate the malonate to form 2-(5-methylpyridin-2-yl)acetic acid instead of the diacid. Basic conditions (e.g., NaOH) can hydrolyze esters but require careful pH control to avoid side reactions .
- Steric hindrance : The 5-methyl group on the pyridine ring slows nucleophilic attack during hydrolysis, necessitating prolonged reaction times or elevated temperatures .
Q. How does the electronic nature of substituents on the pyridine ring affect malonate reactivity?
- Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity of the pyridine ring, accelerating coupling but risking overfunctionalization (e.g., di-substitution) .
- Electron-donating groups (e.g., CH₃) : Reduce reactivity, requiring higher catalyst loading or temperature .
- Ortho vs. para substitution : Steric effects in ortho-substituted pyridines (e.g., 2-nitrophenyl derivatives) can hinder malonate attachment, necessitating ligand optimization in metal-catalyzed reactions .
Q. What analytical methods are used to resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
- LC-MS/MS : Identifies low-abundance intermediates or byproducts (e.g., decarboxylated derivatives) .
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
- Computational modeling : DFT calculations predict favorable reaction pathways and transition states, aiding mechanistic interpretation .
Q. How can this compound be utilized in heterocycle synthesis?
- Cyclization reactions : React with urea under basic conditions to form pyridone-fused barbiturates, which are precursors for CNS-active compounds .
- Aryne annulation : Benzyne intermediates generated in situ undergo [2+2] cycloaddition with the malonate’s α,β-unsaturated ester, yielding polycyclic architectures (e.g., pyridoindoles) .
Methodological Considerations
Q. What precautions are necessary for handling this compound?
Q. How can synthetic yields be optimized for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
